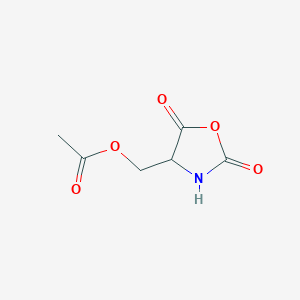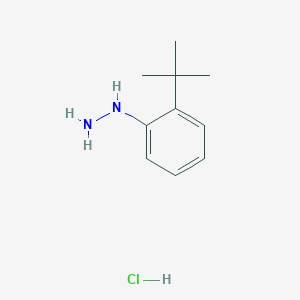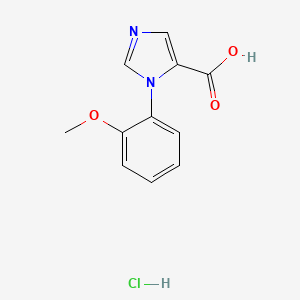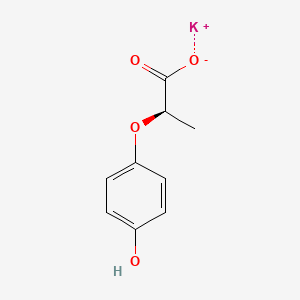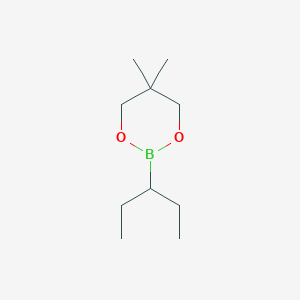
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method is the condensation of 5,5-dimethyl-1,3,2-dioxaborinane with pentan-3-ol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The compound can participate in substitution reactions where the boron center is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound can be used in the development of boron-based drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism by which 5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which can influence biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaborinane: Lacks the pentan-3-yl group, resulting in different chemical properties.
5,5-Dimethyl-2-(ethyl)-1,3,2-dioxaborinane: Contains a shorter alkyl chain, affecting its reactivity and applications.
Uniqueness
5,5-Dimethyl-2-(pentan-3-yl)-1,3,2-dioxaborinane is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C10H21BO2 |
|---|---|
Poids moléculaire |
184.09 g/mol |
Nom IUPAC |
5,5-dimethyl-2-pentan-3-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO2/c1-5-9(6-2)11-12-7-10(3,4)8-13-11/h9H,5-8H2,1-4H3 |
Clé InChI |
IFKSUFQFAGGBRG-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


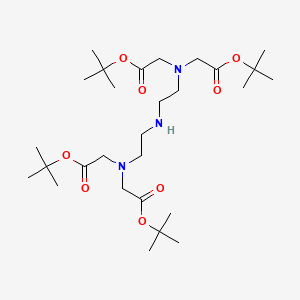
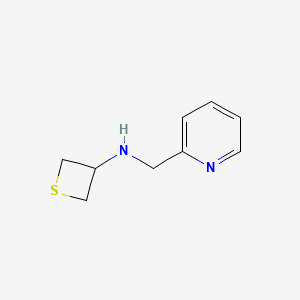

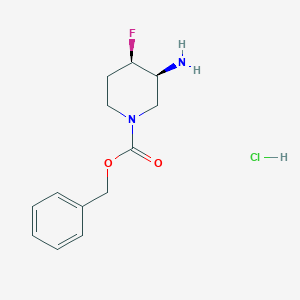


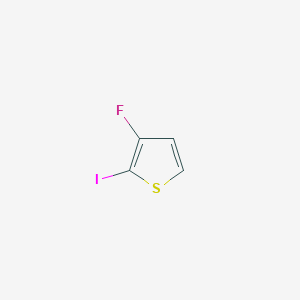
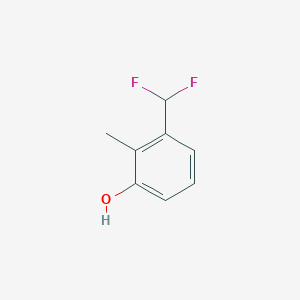
![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
